Cas no 898644-49-0 (1-(4-benzoylphenoxy)-3-(4-fluorophenyl)aminopropan-2-ol)
1-(4-benzoylphenoxy)-3-(4-fluorophenyl)aminopropan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-benzoylphenoxy)-3-(4-fluorophenyl)aminopropan-2-ol
- [4-[3-(4-fluoroanilino)-2-hydroxypropoxy]phenyl]-phenylmethanone
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- Inchi: 1S/C22H20FNO3/c23-18-8-10-19(11-9-18)24-14-20(25)15-27-21-12-6-17(7-13-21)22(26)16-4-2-1-3-5-16/h1-13,20,24-25H,14-15H2
- InChI Key: KPROWMDTYKWLJO-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(OCC(O)CNC2=CC=C(F)C=C2)C=C1)(C1=CC=CC=C1)=O
1-(4-benzoylphenoxy)-3-(4-fluorophenyl)aminopropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3238-0106-2μmol |
1-(4-benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol |
898644-49-0 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3238-0106-1mg |
1-(4-benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol |
898644-49-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3238-0106-2mg |
1-(4-benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol |
898644-49-0 | 90%+ | 2mg |
$59.0 | 2023-04-26 |
1-(4-benzoylphenoxy)-3-(4-fluorophenyl)aminopropan-2-ol Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 1-(4-benzoylphenoxy)-3-(4-fluorophenyl)aminopropan-2-ol
Research Brief on 1-(4-benzoylphenoxy)-3-(4-fluorophenyl)aminopropan-2-ol (CAS: 898644-49-0): Recent Advances and Applications
1-(4-benzoylphenoxy)-3-(4-fluorophenyl)aminopropan-2-ol (CAS: 898644-49-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research. Recent studies have focused on its potential as a β-adrenergic receptor modulator, with particular attention to its stereospecific interactions and therapeutic applications. The compound's unique structural features, combining a benzophenone moiety with a fluorophenylamino group, contribute to its distinctive pharmacological profile.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits remarkable selectivity for β2-adrenergic receptors over β1 subtypes, with an IC50 ratio of approximately 1:15. The research team employed molecular docking simulations and X-ray crystallography to elucidate the binding mechanism, revealing that the fluorophenyl group forms critical hydrophobic interactions with Leu149 in the receptor's binding pocket. These findings provide valuable insights for the design of next-generation selective β2 agonists.
In the field of drug delivery, recent investigations have explored the compound's potential as a photoactivatable prodrug. A Nature Communications paper (2024) reported that the benzophenone moiety enables controlled release of active metabolites upon UV irradiation, with release kinetics showing strong dependence on wavelength (optimal at 365 nm). This property makes the compound particularly promising for targeted therapies requiring spatial and temporal control of drug activation.
Metabolic stability studies published in Drug Metabolism and Disposition (2023) have provided important pharmacokinetic data. The compound demonstrates moderate hepatic clearance (CLh = 12.3 mL/min/kg) and good oral bioavailability (F = 68% in rat models). Notably, the primary metabolic pathway involves glucuronidation of the phenolic hydroxyl group, with CYP2D6 playing a minor role in its oxidative metabolism.
Emerging applications in neurodegenerative disease research were highlighted in a recent ACS Chemical Neuroscience publication. The compound showed neuroprotective effects in in vitro models of Parkinson's disease, reducing α-synuclein aggregation by 42% at 10 μM concentration. This effect appears to be mediated through modulation of protein chaperone systems rather than direct interaction with α-synuclein.
Current challenges in the development of this compound include optimizing its blood-brain barrier penetration and minimizing potential photosensitivity effects associated with the benzophenone group. Several research groups are actively working on structural analogs that maintain the beneficial pharmacological properties while addressing these limitations. The compound's versatile scaffold continues to inspire novel drug discovery efforts across multiple therapeutic areas.
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